Cas no 948910-03-0 (1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide)

1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide Chemical and Physical Properties
Names and Identifiers
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- Methanesulfonamide, 1-cyano-N-[(4-fluorophenyl)methyl]-
- 1-Cyano-n-[(4-fluorophenyl)methyl]methanesulfonamide
- 1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide
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- Inchi: 1S/C9H9FN2O2S/c10-9-3-1-8(2-4-9)7-12-15(13,14)6-5-11/h1-4,12H,6-7H2
- InChI Key: QPISSNRRDYKYCK-UHFFFAOYSA-N
- SMILES: C(C#N)S(NCC1=CC=C(F)C=C1)(=O)=O
1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-191395-0.25g |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 0.25g |
$481.0 | 2023-09-17 | |
Ambeed | A1065095-1g |
1-Cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 1g |
$2412.0 | 2024-04-15 | |
Enamine | EN300-191395-0.1g |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 0.1g |
$337.0 | 2023-09-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308880-500mg |
1-Cyano-n-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 500mg |
¥20466.00 | 2024-04-24 | |
1PlusChem | 1P01BH1P-1g |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 1g |
$1262.00 | 2023-12-16 | |
1PlusChem | 1P01BH1P-10g |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 10g |
$5224.00 | 2023-12-16 | |
1PlusChem | 1P01BH1P-50mg |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 50mg |
$332.00 | 2024-04-19 | |
1PlusChem | 1P01BH1P-2.5g |
1-cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 2.5g |
$2414.00 | 2023-12-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01027520-1g |
1-Cyano-N-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 1g |
¥17473.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308880-50mg |
1-Cyano-n-[(4-fluorophenyl)methyl]methanesulfonamide |
948910-03-0 | 95% | 50mg |
¥5695.00 | 2024-04-24 |
1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide Related Literature
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
Additional information on 1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide
Introduction to Compound with CAS No. 948910-03-0 and Product Name: 1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide
The compound with the CAS number 948910-03-0 and the product name 1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The presence of a cyano group, a fluorine substituent, and a methanesulfonamide moiety contributes to its distinct chemical properties, making it a valuable candidate for further investigation.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their enhanced bioavailability and metabolic stability. The 1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide molecule exemplifies this trend, as the fluorine atom at the para position of the phenyl ring is known to improve binding affinity and selectivity in biological targets. This feature is particularly crucial in the design of small-molecule inhibitors targeting enzymes involved in critical cellular pathways.
The cyano group in the molecular structure of 1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide also plays a pivotal role in its pharmacological activity. Cyano-substituted compounds are often found to exhibit potent interactions with biological receptors due to their ability to form hydrogen bonds and participate in dipole-dipole interactions. This characteristic makes the compound a promising scaffold for developing novel therapeutic agents.
Moreover, the methanesulfonamide moiety contributes to the compound's solubility and bioavailability, which are essential factors for drug efficacy. Methanesulfonamides are widely used in medicinal chemistry due to their ability to enhance molecular interactions with biological targets while maintaining favorable pharmacokinetic properties. The combination of these structural elements in 1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide suggests a high potential for therapeutic applications.
Recent studies have highlighted the importance of fluorinated aromatic compounds in the development of antiviral and anticancer agents. The 1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide molecule aligns with this trend, as it possesses structural features that are commonly observed in active pharmaceutical ingredients (APIs) with proven efficacy. The fluorine atom's electronic effects can modulate the reactivity of adjacent functional groups, leading to enhanced binding affinity and selectivity against disease-causing targets.
One of the most compelling aspects of 1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide is its potential as a lead compound for further derivatization. Medicinal chemists often use such scaffolds as starting points for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties. The presence of multiple functional groups provides ample opportunities for chemical modification, allowing researchers to fine-tune the compound's biological activity.
In addition to its pharmaceutical applications, 1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide may also find utility in other areas of chemical research. For instance, its unique electronic properties make it a candidate for studying molecular interactions at the interface of chemistry and biology. Such studies can provide insights into how small molecules interact with biological targets at an atomic level, contributing to our understanding of drug action.
The synthesis of 1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide involves multi-step organic reactions that highlight the synthetic versatility of modern pharmaceutical chemistry. The introduction of fluorine atoms into aromatic rings is typically achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. Similarly, the incorporation of cyano and methanesulfonamide groups requires well-established synthetic protocols that ensure high yield and purity.
The growing interest in fluorinated compounds has also spurred advancements in synthetic methodologies tailored for their preparation. Techniques such as fluorous chemistry have enabled efficient purification and handling of fluorinated intermediates, reducing costs and improving scalability. These innovations are particularly relevant for industrial-scale production of APIs like 1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide, where efficiency and reproducibility are paramount.
Evaluation of 1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide's potential as a drug candidate involves rigorous preclinical testing to assess its safety and efficacy. In vitro assays are conducted to evaluate its interaction with target enzymes and receptors, while animal models provide insights into its pharmacokinetic behavior. These studies are essential for determining whether the compound progresses into clinical trials, where it can be tested on human subjects.
The regulatory landscape for new drug development has become increasingly stringent over recent years, necessitating thorough characterization of compounds like 1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide before they can reach market approval. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to confirm molecular structure and purity.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 1-cyano-N-(4-fluorophenyl)methylmethanesulfonamide will remain at the forefront of drug discovery efforts. Their unique structural features offer opportunities for innovation across multiple therapeutic areas, including oncology, immunology, and neurology. By leveraging advances in synthetic chemistry and biotechnology, scientists are poised to develop next-generation therapeutics that address unmet medical needs.
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